molecular formula C13H19NO B15323571 1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine

1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine

Cat. No.: B15323571
M. Wt: 205.30 g/mol
InChI Key: CRDQECLWNRRJTM-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine is a primary amine featuring a cyclopentane ring substituted with a 4-methoxy-2-methylphenyl group.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO/c1-10-9-11(15-2)5-6-12(10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

CRDQECLWNRRJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2(CCCC2)N

Origin of Product

United States

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

  • Common Reagents and Conditions:

    • Oxidation: Chromium(VI) oxide, potassium permanganate.

    • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    • Substitution: Halogenating agents, strong bases.

  • Major Products Formed: Oxidation typically yields 4-methoxy-2-methylbenzaldehyde or 4-methoxy-2-methylbenzoic acid. Reduction can produce 1-(4-methoxy-2-methylphenyl)cyclopentan-1-ol.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biochemical studies to understand receptor interactions.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

  • Molecular Targets: The compound interacts with various receptors and enzymes in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

1-(5-Methoxy-2-methylphenyl)cyclopentan-1-amine
  • Structural Difference : The methoxy group is at the 5-position of the phenyl ring instead of the 4-position.
  • For example, the 4-methoxy group may enhance electron-donating effects compared to the 5-position, influencing receptor interactions .
1-(4-Methylphenyl)cyclopentan-1-amine (EN300-313674)
  • Structural Difference : Replaces the 4-methoxy group with a methyl group.
  • This could decrease solubility and alter pharmacokinetic properties .
1-(4-Bromophenyl)cyclopentan-1-amine Hydrochloride
  • Structural Difference : Substitutes the 4-methoxy-2-methyl group with a bromine atom.
  • Implications : Bromine’s electron-withdrawing nature may decrease electron density on the aromatic ring, contrasting with methoxy’s electron-donating effects. This could impact interactions with hydrophobic binding pockets or enzymes .

Backbone and Functional Group Modifications

1-(4-Methoxyphenyl)cyclopentan-1-amine Hydrochloride
  • Structural Difference : Lacks the 2-methyl group on the phenyl ring.
  • This compound has a molecular weight of 227.73 g/mol (C₁₂H₁₈ClNO) .
1-(2-Ethoxyethyl)cyclopentan-1-amine Hydrochloride
  • Structural Difference : Replaces the aromatic ring with an aliphatic 2-ethoxyethyl chain.
  • Molecular weight is lower (193.72 g/mol, C₉H₂₀ClNO), which may enhance bioavailability .
1-(4-Methoxy-2-methylphenyl)ethan-1-amine
  • Structural Difference : Replaces the cyclopentane ring with an ethylamine backbone.
  • Implications: The linear chain may adopt different conformations compared to the rigid cyclopentane ring, affecting target selectivity. Molecular weight is 165.23 g/mol (C₁₀H₁₅NO) .

Pharmacologically Active Analogs

4-Methoxyamphetamine (1-(4-Methoxyphenyl)propan-2-amine)
  • Structural Difference : Features a propylamine backbone instead of cyclopentylamine.
  • Implications: As a known serotonin and norepinephrine reuptake inhibitor, this compound highlights the importance of the amine backbone’s length and flexibility. The cyclopentane ring in the target compound may confer greater metabolic stability .
Pyrovalerone Analogs (e.g., 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one)
  • Structural Difference : Incorporates a ketone and pyrrolidine group instead of cyclopentylamine.
  • Implications: These analogs are potent dopamine/norepinephrine reuptake inhibitors, suggesting that the target compound’s cyclopentylamine structure could be optimized for similar activity with reduced off-target effects .

Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine C₁₃H₁₉NO 205.30 Not Available Discontinued commercial product
1-(4-Methoxyphenyl)cyclopentan-1-amine HCl C₁₂H₁₈ClNO 227.73 1221723-81-4 Hydrochloride salt, higher stability
1-(4-Bromophenyl)cyclopentan-1-amine HCl C₁₁H₁₄BrClN 276.60 1172462-36-0 Bromine substituent for halogen interactions
4-Methoxyamphetamine C₁₀H₁₅NO 165.23 64-13-1 Propylamine backbone for reuptake inhibition

Structure-Activity Relationship (SAR) Insights

  • Methyl Substituents : The 2-methyl group in the target compound adds steric bulk, which may hinder binding to flat receptor surfaces but improve selectivity .
  • Cyclopentane vs. Aliphatic Backbones : The rigid cyclopentane ring may limit conformational freedom, increasing target specificity compared to flexible chains .

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